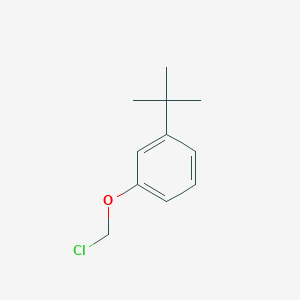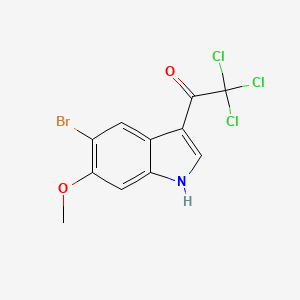![molecular formula C5H9N3O2 B13705451 N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine CAS No. 18271-49-3](/img/structure/B13705451.png)
N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine is a compound with significant interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine typically involves the transformation of lysine into N6-hydroxylysine by a flavin-dependent hydroxylase, followed by condensation with glycine. The intermediate hydrazine adduct is then oxidized at the C6-N bond by a flavin-dependent d-amino acid oxidase homolog . This process highlights the importance of enzymatic reactions in the preparation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of biotechnological approaches involving flavin-dependent enzymes suggests potential scalability for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxylamine groups, which are highly reactive.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include molecular oxygen, flavin, heme, and metal cofactor-containing enzymes . These reagents facilitate the activation and transfer of oxygen to form N-hydroxy compounds, which can be further functionalized.
Major Products
The major products formed from the reactions of this compound include various N-O and N-N comprising molecules, such as oxazine, isoxazolidine, nitro, nitrone, oxime, C-, S-, or N-nitroso, and azoxy units .
Wissenschaftliche Forschungsanwendungen
N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine involves the activation of molecular oxygen by flavin, heme, or metal cofactor-containing enzymes. This activation leads to the formation of N-hydroxy compounds, which can be further functionalized to exert their effects . The molecular targets and pathways involved include nitrogen-bearing secondary metabolites and detoxification pathways .
Vergleich Mit ähnlichen Verbindungen
N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine is unique due to its specific structure and reactivity. Similar compounds include:
Eigenschaften
CAS-Nummer |
18271-49-3 |
|---|---|
Molekularformel |
C5H9N3O2 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
N-[6-(hydroxyamino)-4,5-dihydro-3H-pyridin-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C5H9N3O2/c9-7-4-2-1-3-5(6-4)8-10/h9-10H,1-3H2,(H,6,7,8) |
InChI-Schlüssel |
HZSJCQVOXZPNHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NC(=NO)C1)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705382.png)












